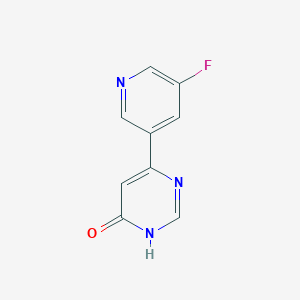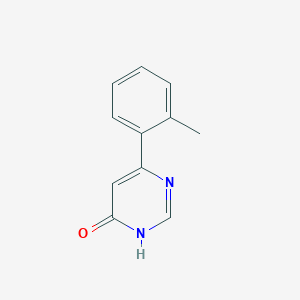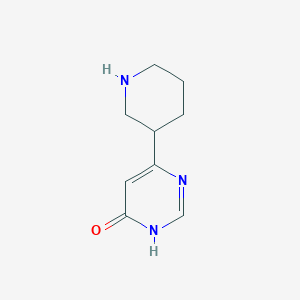
6-(2-Fluorobenzyl)pyrimidin-4-ol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrimidines, including 6-(2-Fluorobenzyl)pyrimidin-4-ol, involves various methods. One common method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .
Chemical Reactions Analysis
Pyrimidines, including this compound, can undergo a variety of chemical reactions. These reactions often involve the nitrogen atoms in the pyrimidine ring and can include reactions with ketones, aldehydes, or esters with amidines .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 6-(2-Fluorobenzyl)pyrimidin-4-ol is the soluble guanylate cyclase (sGC), a key signal-transduction enzyme . This enzyme plays a crucial role in the conversion of guanosine-59-triphosphate to cyclic guanosine monophosphate (cGMP) upon binding of nitric oxide (NO) .
Mode of Action
This compound, similar to other sGC stimulators, binds to sGC and enhances NO-mediated cGMP signaling . It stimulates sGC in the presence of NO, leading to increased cGMP production . This compound also stabilizes the NO-sGC binding, thereby enhancing the effect of endogenous NO on cGMP production .
Biochemical Pathways
The compound affects the nitric oxide (NO)-sGC-cGMP pathway . In conditions of endothelial dysfunction and/or reduced NO signaling, which are implicated in cardiovascular disease pathogenesis and complications of diabetes, the compound can restore endothelial function and improve the course of disease .
Result of Action
The stimulation of sGC by this compound leads to various physiological and tissue-protective effects, including peripheral, coronary, and pulmonary vasorelaxation, inhibition of smooth muscle proliferation, as well as leukocyte recruitment and platelet function .
Action Environment
It’s worth noting that factors such as ph, temperature, and presence of other substances can generally affect the stability and efficacy of chemical compounds .
Biochemische Analyse
Biochemical Properties
6-(2-Fluorobenzyl)pyrimidin-4-ol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with soluble guanylate cyclase (sGC), an enzyme that catalyzes the conversion of GTP to cGMP, a crucial second messenger in cellular signaling pathways . The interaction between this compound and sGC enhances the production of cGMP, leading to various physiological effects such as vasodilation and inhibition of smooth muscle proliferation .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been found to activate the cGMP-dependent protein kinase (PKG) pathway, which plays a crucial role in regulating vascular tone, platelet aggregation, and smooth muscle cell proliferation . Additionally, this compound has been shown to modulate the expression of genes involved in inflammatory responses and oxidative stress, thereby impacting cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with soluble guanylate cyclase (sGC). By binding to sGC, this compound stimulates the production of cGMP, which in turn activates downstream signaling pathways such as the PKG pathway . This activation leads to various physiological effects, including vasodilation, inhibition of smooth muscle proliferation, and modulation of inflammatory responses . Additionally, this compound has been shown to inhibit certain enzymes involved in oxidative stress, further contributing to its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound exhibits good stability and maintains its biochemical activity over extended periods . Prolonged exposure to this compound may lead to degradation and reduced efficacy . Long-term studies have also indicated that this compound can have lasting effects on cellular function, including sustained modulation of gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects such as vasodilation and anti-inflammatory responses . At higher doses, this compound may exhibit toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have also been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, including glucuronidation via UGT1A9 and UGT1A1 . These pathways facilitate the compound’s metabolism and excretion from the body. Additionally, this compound has been shown to interact with enzymes involved in oxidative stress, further influencing its metabolic fate . The compound’s effects on metabolic flux and metabolite levels have also been studied, revealing its impact on overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. This compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cell, this compound is distributed to various cellular compartments, where it exerts its effects on cellular processes . The compound’s localization and accumulation within specific tissues have also been studied, revealing its potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound has been shown to localize within the cytoplasm and nucleus of cells, where it interacts with various biomolecules . Targeting signals and post-translational modifications may direct this compound to specific cellular compartments, enhancing its biochemical effects . The compound’s subcellular localization also influences its interactions with enzymes and other biomolecules, further contributing to its overall activity .
Eigenschaften
IUPAC Name |
4-[(2-fluorophenyl)methyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-10-4-2-1-3-8(10)5-9-6-11(15)14-7-13-9/h1-4,6-7H,5H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGMMZLEVRHXPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC(=O)NC=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[(2-Ethoxyphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493656.png)
dimethylsilane](/img/structure/B1493658.png)
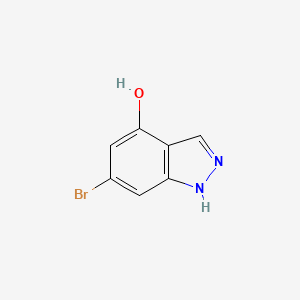
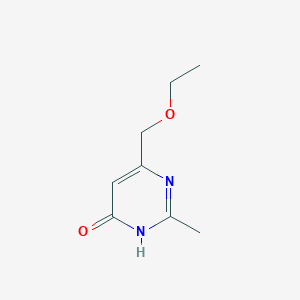
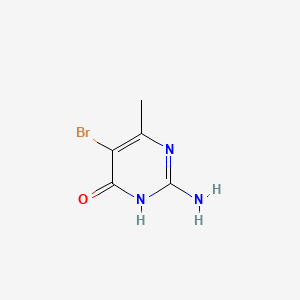
![2-cyano-3-(4-methoxyanilino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide](/img/structure/B1493666.png)
![6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1493667.png)
![6-methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B1493668.png)
![1-(2-Azabicyclo[2.2.1]hept-7-yl)-4-piperidinol](/img/structure/B1493672.png)
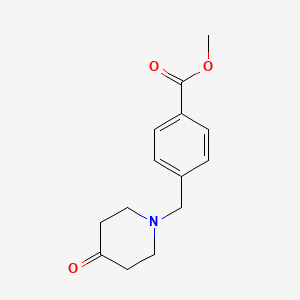
![5-(4-Methoxyphenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1493675.png)
